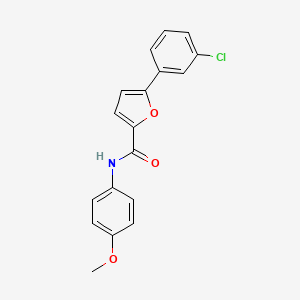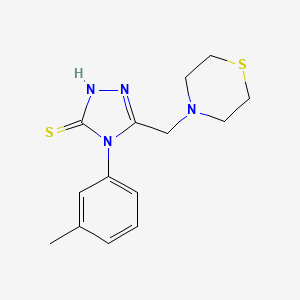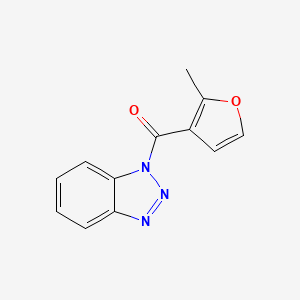![molecular formula C16H24N2O3 B5859682 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5859682.png)
2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide, also known as EMEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMEA is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of acetamide and is classified as an ether amide.
作用機序
The exact mechanism of action of 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide is not fully understood. However, it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). This compound has also been shown to reduce the production of prostaglandin E2 (PGE2), a lipid mediator that plays a role in inflammation and pain. This compound has been shown to reduce the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tissue remodeling and cancer progression. Additionally, this compound has been shown to increase the expression of genes involved in glucose and lipid metabolism.
実験室実験の利点と制限
2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it is readily available. This compound has been shown to be stable under a wide range of conditions, making it suitable for use in various assays. Additionally, this compound has been shown to have low toxicity in animal models.
However, there are also limitations to using this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to work with in some assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide. One area of research is to further investigate the mechanism of action of this compound. Understanding the molecular pathways through which this compound exerts its effects could lead to the development of more effective therapies. Another area of research is to investigate the potential use of this compound in combination with other drugs for the treatment of cancer and inflammation. Finally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has been synthesized using a simple and efficient method and has several advantages for lab experiments. However, there are also limitations to using this compound in lab experiments, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-ethylphenol with N-(2-chloroethyl)morpholine in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with acetic anhydride to obtain this compound. The overall yield of the synthesis is around 50%.
科学的研究の応用
2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has shown potential applications in various fields of scientific research. It has been studied extensively for its anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce the production of inflammatory mediators in animal models of inflammation. This compound has been studied for its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.
特性
IUPAC Name |
2-(4-ethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-2-14-3-5-15(6-4-14)21-13-16(19)17-7-8-18-9-11-20-12-10-18/h3-6H,2,7-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBIRIRAOHTLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(mesityloxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5859610.png)
![2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5859624.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B5859663.png)

![N-cyclopropyl-2-[(2,5-dimethoxybenzylidene)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5859674.png)

![N-[2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5859694.png)
![4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5859699.png)
![2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide](/img/structure/B5859707.png)
![1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B5859708.png)
![N-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5859722.png)
![2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5859726.png)